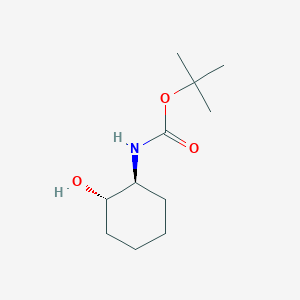

tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434168 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145166-06-9 | |

| Record name | tert-Butyl [(1S,2S)-2-hydroxycyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the structure of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate?

An In-depth Technical Guide on the Structure and Utility of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of this compound, a valuable chiral building block in modern organic synthesis. The document elucidates the molecule's precise three-dimensional structure, stereochemistry, and conformational preferences. It further details a standard, reliable protocol for its synthesis via Boc-protection of (1S,2S)-2-aminocyclohexanol, explaining the mechanistic rationale behind the procedure. A thorough characterization section outlines the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR) based on established principles and data from analogous structures. Finally, the guide discusses the compound's critical role as a chiral synthon, highlighting the application of the protected 1,2-amino alcohol motif in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Chemical Identity and Molecular Structure

This compound is a carbamate-protected chiral amino alcohol. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the primary amine, preventing its participation in undesired side reactions while being readily removable under acidic conditions.[1] This feature makes the compound an ideal intermediate for multi-step syntheses.

Nomenclature and Chemical Identifiers

The identity of this compound is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate |

| CAS Number | 145166-06-9[2] |

| Molecular Formula | C₁₁H₂₁NO₃[3] |

| Molecular Weight | 215.29 g/mol [3] |

| Synonyms | N-Boc-(1S,2S)-2-aminocyclohexanol |

Stereochemistry and Conformational Analysis

The stereochemical integrity of this molecule is central to its function as a chiral building block.

-

Absolute Configuration : The prefixes (1S, 2S) define the absolute stereochemistry at the two chiral centers on the cyclohexane ring. The carbon atom bearing the hydroxyl group is assigned 'S' configuration, and the adjacent carbon bearing the carbamate group is also assigned 'S' configuration. This results in a trans relationship between the hydroxyl and carbamate substituents.

-

Conformational Preference : The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain. In the most stable conformation, the two bulky substituents—the hydroxyl group and the N-Boc-carbamate group—occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which would destabilize the molecule. The hydrogen atoms at C1 and C2 are therefore in axial positions.

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White to off-white powder or solid | [2] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | BLDpharm[4] |

| Molecular Formula | C₁₁H₂₁NO₃ | [3] |

| Molecular Weight | 215.29 | [3] |

| Purity | ≥97% (Typical) | [3] |

Note: Experimental values for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Synthesis and Purification

The most direct and widely adopted method for preparing this compound is the nucleophilic attack of the amine in (1S,2S)-2-aminocyclohexanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]

Causality of the Synthetic Method

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino alcohol acts as the nucleophile. Di-tert-butyl dicarbonate is an excellent electrophile due to the two electron-withdrawing carbonyl groups. The reaction is often performed in the presence of a mild base, such as triethylamine or sodium bicarbonate, to neutralize the acidic byproducts, although it can also proceed without an external base. The stability of the t-butyl cation makes the t-butoxycarbonyl group an excellent leaving group in the intermediate, which readily decomposes to carbon dioxide and tert-butoxide.[1]

Representative Experimental Protocol

-

Dissolution : Dissolve (1S,2S)-2-aminocyclohexanol (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition : To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv). If desired, a non-nucleophilic base like triethylamine (1.1 equiv) can be added.

-

Reaction : Stir the mixture at room temperature (approx. 20-25°C) overnight (12-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup :

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and saturated sodium bicarbonate solution to remove any unreacted base and byproducts.

-

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final product in high purity.

Synthesis Workflow Diagram

Caption: Workflow for the Boc-protection of (1S,2S)-2-aminocyclohexanol.

Predicted Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy

-

Boc Group (-C(CH₃)₃) : A sharp, prominent singlet integrating to 9 protons, expected around δ 1.4-1.5 ppm .

-

Cyclohexyl Protons (-CH₂-) : A series of complex, overlapping multiplets between δ 1.2-2.1 ppm , corresponding to the 8 methylene protons on the ring.

-

Methine Proton (-CH-N) : A broad multiplet for the proton attached to the carbon bearing the carbamate, expected around δ 3.4-3.6 ppm . Its axial position results in couplings to adjacent axial and equatorial protons.

-

Methine Proton (-CH-O) : A multiplet for the proton on the carbon bearing the hydroxyl group, expected around δ 3.6-3.8 ppm .

-

Amide Proton (-NH-) : A broad singlet or doublet (due to coupling with the adjacent CH) around δ 4.5-5.5 ppm .

-

Hydroxyl Proton (-OH) : A broad singlet whose chemical shift is concentration-dependent, typically between δ 2.0-4.0 ppm .

¹³C NMR Spectroscopy

-

Boc Methyl Carbons (-C(CH₃)₃) : A sharp signal around δ 28.4 ppm .

-

Boc Quaternary Carbon (-C(CH₃)₃) : A signal around δ 79.0-80.0 ppm .

-

Cyclohexyl Methylene Carbons (-CH₂-) : Multiple signals for the four distinct methylene carbons, expected in the range of δ 24.0-35.0 ppm .

-

Methine Carbon (-CH-N) : The carbon attached to the carbamate group, expected around δ 55.0-58.0 ppm .

-

Methine Carbon (-CH-O) : The carbon attached to the hydroxyl group, expected around δ 72.0-75.0 ppm .

-

Carbamate Carbonyl (C=O) : The carbonyl carbon of the Boc group, expected around δ 155.0-157.0 ppm .

Infrared (IR) Spectroscopy

-

O-H Stretch : A broad absorption band around 3300-3500 cm⁻¹ corresponding to the alcohol group.

-

N-H Stretch : A sharp to medium absorption band around 3350-3450 cm⁻¹ from the carbamate N-H.

-

C-H Stretch : Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹ ) from the aliphatic C-H bonds.

-

C=O Stretch : A very strong, sharp absorption band around 1680-1700 cm⁻¹ , characteristic of the carbamate carbonyl group.

Applications in Organic Synthesis

The primary value of this compound lies in its utility as a chiral synthon. It provides a rigid cyclohexane scaffold with a precisely defined trans-1,2-amino alcohol functionality. This structural motif is prevalent in numerous biologically active molecules and natural products.

Role as a Chiral Building Block

This intermediate allows for the stereocontrolled introduction of a functionalized cyclohexane ring into a target molecule. The Boc-protected amine and the free hydroxyl group can be manipulated selectively:

-

The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for substitution reactions.

-

The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine, which can then undergo a wide range of transformations such as amidation, alkylation, or reductive amination.[6]

The use of structurally related N-Boc-protected aminocyclohexanols is a validated strategy in pharmaceutical synthesis. For instance, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Similarly, tert-butyl((1R,4R)-4-hydroxycyclohexyl)carbamate is a crucial precursor in the synthesis of ARV-110, a PROTAC androgen receptor degrader.[6] These examples underscore the strategic importance of this class of chiral intermediates in modern drug development.

Logical Utility Diagram

Caption: Synthetic utility showing independent modification pathways.

Safety and Handling

-

General Handling : Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Health Hazards : While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Stability : The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids (which will cleave the Boc group).

References

- 1. jk-sci.com [jk-sci.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. calpaclab.com [calpaclab.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Physical and chemical properties of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details its known properties, provides insights into its synthesis and characterization, and discusses its applications in drug discovery.

Core Physical and Chemical Properties

This compound, with the CAS number 145166-06-9, is a white to off-white solid. Its structure features a cyclohexane ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine group in a specific stereochemical arrangement ((1S,2S) configuration), which is crucial for its application in asymmetric synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 145166-06-9 | [1] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8°C, in a dark and dry place | [1][2] |

Predicted Physicochemical Data

While extensive experimental data is not widely published, computational predictions provide valuable insights into the compound's behavior.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 337.7 ± 31.0 °C | [1] |

| Density | 1.06 ± 0.1 g/cm³ | [1] |

| Flash Point | 158.0 ± 24.8 °C | [1] |

| Polar Surface Area (PSA) | 58.6 Ų | [1] |

| LogP | 1.6 | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the Boc-protection of the corresponding amino alcohol, (1S,2S)-2-aminocyclohexanol. This precursor is a versatile chiral building block in its own right.

Synthesis of (1S,2S)-2-Aminocyclohexanol

Enantiomerically pure trans-1,2-amino alcohols like (1S,2S)-2-aminocyclohexanol can be synthesized through various methods, including the catalytic enantioselective addition of a carbamate to a meso-epoxide. This approach allows for the preparation of the amino alcohol on a multigram scale with high enantiomeric excess.

Boc Protection of (1S,2S)-2-Aminocyclohexanol

The protection of the amino group of (1S,2S)-2-aminocyclohexanol with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: General Procedure for Boc Protection of an Amine

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).

-

Add a base (1-1.5 equivalents), such as triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Boc-protected product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica gel.

Spectral Data and Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Table 3: Expected Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), cyclohexyl ring protons (multiplets), and protons of the -CH(OH)- and -CH(NHBoc)- groups. The coupling constants and chemical shifts of the protons on the cyclohexane ring will be indicative of the trans-diaxial or trans-diequatorial relationship of the substituents. |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the six distinct carbons of the cyclohexyl ring. The chemical shifts of the carbons bearing the hydroxyl and NHBoc groups will be downfield due to the electronegativity of the heteroatoms. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate group. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group or isobutylene. |

Analytical Workflow

A standard workflow for the analytical characterization of the synthesized compound would involve initial purity assessment followed by detailed structural elucidation.

References

A Technical Guide to tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: Synthesis, Properties, and Application in Cereblon Modulators

CAS Number: 145166-06-9

This technical guide provides a comprehensive overview of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry. The document details its synthesis, physicochemical properties, and its crucial role in the development of cereblon (CRBN) modulators for targeted protein degradation, a promising therapeutic strategy, particularly in oncology.

Physicochemical Properties

This compound, also known as (1S,2S)-trans-N-Boc-2-aminocyclohexanol, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 145166-06-9 |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthesis

The synthesis of this compound is a multi-step process that begins with the enantioselective synthesis of its precursor, (1S,2S)-2-aminocyclohexanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Enantioselective Synthesis of (1S,2S)-2-Aminocyclohexanol

A highly efficient method for preparing enantioenriched trans-1,2-amino alcohols involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by an oligomeric (salen)Co-OTf complex.[1]

Materials:

-

Cyclohexene oxide

-

Phenyl carbamate

-

Oligomeric (salen)Co-OTf catalyst

-

Solvent (e.g., toluene)

-

Base (for hydrolysis, e.g., sodium hydroxide)

Procedure:

-

Catalytic Ring Opening: In a suitable reaction vessel, cyclohexene oxide is reacted with phenyl carbamate in the presence of a catalytic amount of the oligomeric (salen)Co-OTf complex. The reaction is typically carried out in an inert solvent at a controlled temperature. This step proceeds via an enantioselective addition of the carbamate to the epoxide, leading to the formation of a chiral oxazolidinone intermediate.

-

Hydrolysis: The resulting oxazolidinone is then subjected to basic hydrolysis to yield (1S,2S)-2-aminocyclohexanol. This is typically achieved by treating the reaction mixture with an aqueous base solution, such as sodium hydroxide.

-

Purification: The final product, (1S,2S)-2-aminocyclohexanol, is then purified using standard laboratory techniques, such as crystallization or chromatography.

Experimental Protocol: Boc Protection of (1S,2S)-2-Aminocyclohexanol

The protection of the amino group of (1S,2S)-2-aminocyclohexanol with a Boc group is a standard procedure in organic synthesis.[2]

Materials:

-

(1S,2S)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran (THF), water, or a biphasic mixture)

Procedure:

-

Reaction Setup: A solution of (1S,2S)-2-aminocyclohexanol is prepared in a suitable solvent.

-

Addition of Reagents: To this solution, 1 to 1.5 equivalents of a base and 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate are added. The reaction is typically stirred at room temperature.

-

Workup: Upon completion of the reaction, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Application in Drug Development: A Key Building Block for Cereblon Modulators

This compound is a critical chiral building block in the synthesis of cereblon (CRBN) modulators. CRBN is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3][4][5] This complex plays a vital role in the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.

Certain small molecules, known as immunomodulatory drugs (IMiDs) and other cereblon modulators, can bind to CRBN and alter its substrate specificity.[6] This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a process known as targeted protein degradation. This approach has emerged as a powerful therapeutic strategy, particularly in the treatment of certain cancers like multiple myeloma.[4]

The cyclohexane scaffold of this compound provides a rigid and well-defined three-dimensional structure that can be strategically incorporated into the design of novel cereblon modulators. The stereochemistry of the amino and hydroxyl groups is crucial for establishing the necessary interactions within the binding pocket of cereblon and for orienting the molecule to recruit specific target proteins for degradation. The physicochemical properties of the final drug molecule, which influence its pharmacokinetics and disposition, are significantly impacted by the nature of the building blocks used in its synthesis.[7]

Signaling Pathway and Experimental Workflow

The general mechanism of action for cereblon modulators involves hijacking the E3 ubiquitin ligase machinery to induce the degradation of neo-substrates. The workflow for developing such modulators often involves the synthesis of a library of compounds and screening them for their ability to induce the degradation of a specific protein of interest.

References

- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. gosset.ai [gosset.ai]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. The Cullin 4A/B-DDB1-Cereblon E3 Ubiquitin Ligase Complex Mediates the Degradation of CLC-1 Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, a chiral amino alcohol derivative of significant interest in pharmaceutical development. The document details its chemical properties, including its molecular weight, and presents a plausible synthetic route with a detailed experimental protocol for its preparation and purification. Furthermore, this guide outlines methods for the characterization of the compound using various analytical techniques and discusses its relevance in the synthesis of bioactive molecules.

Introduction

This compound is a valuable chiral building block in organic synthesis. The presence of both a hydroxyl and a Boc-protected amine functionality on a cyclohexane scaffold makes it a versatile intermediate for the synthesis of complex molecules, particularly pharmaceuticals. The specific stereochemistry, (1S,2S), is often crucial for the biological activity of the final drug substance, highlighting the importance of enantiomerically pure starting materials. Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry, and their carbamate-protected forms are essential for controlled and selective chemical transformations.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. The molecular weight is a critical parameter for various analytical and synthetic calculations.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white solid (predicted) |

| Stereochemistry | (1S,2S) |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from the commercially available chiral amino alcohol, (1S,2S)-2-aminocyclohexanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of (1S,2S)-2-aminocyclohexanol

Materials:

-

(1S,2S)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve (1S,2S)-2-aminocyclohexanol (1.0 eq) in THF or DCM.

-

Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Characterization

A combination of spectroscopic methods is essential for the unambiguous characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclohexane ring (a series of multiplets in the range of 1.0-4.0 ppm), and the proton of the hydroxyl group (a broad singlet which is D₂O exchangeable). The protons attached to the carbons bearing the amine and hydroxyl groups will appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively), and the carbonyl carbon of the carbamate (around 156 ppm). The six carbons of the cyclohexane ring will appear in the aliphatic region, with the carbons attached to the heteroatoms shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 3300-3400 cm⁻¹ can be attributed to the N-H stretching of the carbamate. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 216.3. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or tert-butanol (74 Da), leading to significant fragment ions.

Role in Drug Development

Chiral 1,2-aminocyclohexanol derivatives are key intermediates in the synthesis of various pharmaceuticals. The specific stereochemistry is often critical for the drug's efficacy and safety profile. For instance, structurally related compounds are utilized in the synthesis of anticoagulants, such as Edoxaban, which is a direct factor Xa inhibitor. The (1S,2S) configuration of the aminocyclohexanol moiety is crucial for the proper binding of the drug to its target enzyme. Therefore, this compound serves as a vital precursor, enabling the introduction of this specific chiral motif into the final drug molecule.

Signaling Pathways and Experimental Workflows

While this compound is primarily a synthetic intermediate, its incorporation into a final drug product connects it to specific biological signaling pathways. For example, in the case of anticoagulants like Edoxaban, the ultimate target is the coagulation cascade.

Below is a simplified representation of the synthesis workflow described in this guide.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a fundamentally important chiral building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a practical synthetic protocol, and methods for its characterization. The strategic use of this intermediate allows for the efficient and stereocontrolled construction of complex drug candidates, underscoring its significance in modern drug discovery and development.

An In-depth Technical Guide to the Synthesis of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for producing tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, a valuable chiral building block in the pharmaceutical industry. The synthesis hinges on two core components: the enantiomerically pure precursor, (1S,2S)-2-aminocyclohexanol, and the widely used protecting agent, di-tert-butyl dicarbonate (Boc anhydride).

Core Starting Materials

The synthesis of this compound is primarily a two-step process, beginning with the synthesis of the chiral amino alcohol precursor, followed by the protection of its amino group.

-

(1S,2S)-2-Aminocyclohexanol : This is the chiral backbone of the target molecule. Its stereochemistry is crucial for the biological activity of many pharmaceutical compounds. A highly efficient method for its synthesis is the asymmetric ring-opening of cyclohexene oxide.[1]

-

Di-tert-butyl dicarbonate ((Boc)₂O) : Also known as Boc anhydride, this is the standard reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.[2][3] This protection strategy is favored due to the stability of the Boc group under various reaction conditions and its straightforward removal under acidic conditions.[4]

Synthetic Pathways and Experimental Protocols

Step 1: Enantioselective Synthesis of (1S,2S)-2-Aminocyclohexanol

A state-of-the-art method for preparing enantiomerically pure (1S,2S)-2-aminocyclohexanol involves the asymmetric ring-opening of the meso starting material, cyclohexene oxide, using a chiral catalyst.[1] This approach provides high yields and excellent enantioselectivity.[1]

Experimental Protocol: Asymmetric Ring-Opening of Cyclohexene Oxide

This protocol is adapted from a highly enantioselective method utilizing an oligomeric (salen)Co–OTf complex as the catalyst.[1]

-

Reaction Setup : In a suitable reaction vessel, cyclohexene oxide (1.0 mmol) and phenyl carbamate (1.1 mmol) are dissolved in an appropriate solvent (e.g., toluene).

-

Catalyst Addition : The chiral oligomeric (salen)Co–OTf catalyst (1 mol%) is added to the reaction mixture.[1]

-

Reaction : The mixture is stirred at 50°C for 24 hours, during which the reaction progress can be monitored by thin-layer chromatography (TLC).[1] This step forms a trans-4,5-disubstituted oxazolidinone intermediate.[1]

-

Deprotection : Following the completion of the ring-opening reaction, the resulting oxazolidinone intermediate is subjected to basic hydrolysis (e.g., using potassium hydroxide in methanol) to yield (1S,2S)-2-aminocyclohexanol.

-

Purification : The final product is typically converted to its hydrochloride salt and purified by recrystallization to afford the highly enantioenriched (1S,2S)-2-aminocyclohexanol hydrochloride.[1]

Quantitative Data for the Synthesis of the Oxazolidinone Intermediate

| Parameter | Value | Reference |

| Catalyst Loading | 1 mol% | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 24 hours | [1] |

| Isolated Yield | 91% | [1] |

| Enantiomeric Excess (ee) | 95% | [1] |

Step 2: N-Boc Protection of (1S,2S)-2-Aminocyclohexanol

The final step is the protection of the amino group of (1S,2S)-2-aminocyclohexanol using di-tert-butyl dicarbonate. This is a robust and high-yielding reaction.[2]

Experimental Protocol: N-tert-Butoxycarbonylation

-

Reaction Setup : (1S,2S)-2-aminocyclohexanol (1.0 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2]

-

Base Addition : A base, such as triethylamine (TEA) (1.1–1.5 equivalents), is added to the solution to act as a proton scavenger.[2]

-

Reagent Addition : Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 equivalents) is added to the stirred solution.

-

Reaction : The reaction is stirred at room temperature, and its progress is monitored by TLC. The reaction is typically complete within 1 to 4 hours.

-

Work-up : The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data for a Typical N-Boc Protection

| Parameter | Value |

| (Boc)₂O Equivalents | 1.1–1.2 |

| Base Equivalents | 1.1–1.5 |

| Reaction Temperature | Room Temperature |

| Typical Yield | >90% |

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and experimental workflows described.

References

An In-depth Technical Guide to tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: Stereochemistry and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in modern organic synthesis and medicinal chemistry. The document details the compound's stereochemical properties, provides a summary of its physicochemical data, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the critical role of this and structurally related molecules as chiral auxiliaries and ligands in asymmetric catalysis and as key components in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

Chirality is a fundamental property in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological profile. Enantiomerically pure compounds are therefore highly sought after as intermediates in the synthesis of complex molecular architectures. This compound, also known as (1S,2S)-trans-N-Boc-2-aminocyclohexanol, is a valuable chiral synthon that belongs to the class of 1,2-amino alcohols. The defined stereochemistry at the C1 and C2 positions of the cyclohexane ring, coupled with the versatile Boc-protected amine and the reactive hydroxyl group, makes it a strategic component for introducing chirality and functional handles in multi-step syntheses.

The significance of this compound and its derivatives stems from the well-established utility of the trans-1,2-diaminocyclohexane (DACH) scaffold, a privileged structure in asymmetric catalysis.[1][2] By serving as a precursor to chiral ligands and auxiliaries, this compound plays a crucial role in the enantioselective synthesis of a wide range of organic molecules. Moreover, the emergence of novel therapeutic modalities like PROTACs has opened new avenues for the application of such chiral building blocks as linkers, further underscoring their importance in contemporary drug discovery.[3]

Stereochemistry and Physicochemical Properties

The stereochemistry of this compound is defined by the absolute configuration at the two stereocenters on the cyclohexane ring, C1 and C2. The (1S,2S) designation indicates that both the carbamate and the hydroxyl groups are in a trans-diaxial or trans-diequatorial conformation, depending on the chair flip of the cyclohexane ring. This trans relationship is crucial for its application as a chiral scaffold, as it provides a well-defined spatial arrangement of the functional groups.

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |

| Synonyms | (1S,2S)-trans-N-Boc-2-aminocyclohexanol | |

| CAS Number | 145166-06-9 | |

| Molecular Formula | C₁₁H₂₁NO₃ | [4] |

| Molecular Weight | 215.29 g/mol | [4] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [4] |

| Predicted Boiling Point | 337.7 ± 31.0 °C | [4] |

| Predicted Flash Point | 158.0 ± 24.8 °C | [4] |

| Predicted Refractive Index | 1.485 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key stages: the enantioselective synthesis of its precursor, (1S,2S)-2-aminocyclohexanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Enantioselective Synthesis of (1S,2S)-2-Aminocyclohexanol

A highly efficient method for the synthesis of enantiomerically enriched trans-1,2-amino alcohols is through the catalytic asymmetric ring-opening of meso-epoxides.[5]

Experimental Protocol: Catalytic Asymmetric Addition of Phenyl Carbamate to Cyclohexene Oxide [5]

-

Catalyst Preparation: An oligomeric (salen)Co-OTf complex is utilized as the catalyst.

-

Reaction Setup: To a solution of cyclohexene oxide (1.0 mmol) in a suitable solvent, add phenyl carbamate (1.1 mmol) and the oligomeric (salen)Co-OTf catalyst (0.5-1 mol%).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24 hours) until the reaction is complete, as monitored by TLC or GC.

-

Work-up and Deprotection: The resulting protected amino alcohol is then subjected to basic hydrolysis to cleave the phenyl carbamate and yield the free amino alcohol.

-

Purification: The crude (1S,2S)-2-aminocyclohexanol is purified by recrystallization as its hydrochloride salt to yield the enantiomerically pure product (>99% ee).[5]

Boc Protection of (1S,2S)-2-Aminocyclohexanol

The protection of the amino group is a standard procedure in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve (1S,2S)-2-aminocyclohexanol (1.0 mmol) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and a base, such as triethylamine or sodium bicarbonate (1.5 mmol), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway for this compound.

Significance in Drug Development and Asymmetric Synthesis

The utility of this compound and its derivatives is multifaceted, with significant applications in both asymmetric synthesis and medicinal chemistry.

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The trans-1,2-diaminocyclohexane (DACH) framework, which can be readily accessed from the title compound, is a cornerstone in the development of chiral ligands for a wide array of asymmetric transformations.[1][6] These ligands, upon coordination with various transition metals (e.g., Ru, Rh, Mn, Ti), form highly effective catalysts for reactions such as:

-

Asymmetric hydrogenation of ketones[6]

-

Asymmetric conjugate additions[1]

-

Enantioselective cyanohydrin synthesis[1]

The rigid and well-defined stereochemistry of the DACH backbone effectively transfers chiral information to the catalytic center, enabling high levels of enantioselectivity in the formation of the desired product.

Caption: Role as a precursor to chiral ligands for asymmetric catalysis.

Building Block in Medicinal Chemistry and PROTACs

In medicinal chemistry, the introduction of chiral centers is often crucial for optimizing the efficacy and safety of drug candidates. This compound serves as a valuable building block for incorporating a chiral cyclohexyl moiety into larger molecules.

A particularly significant and modern application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The cyclohexyl scaffold derived from compounds like this compound can be incorporated into the linker region of PROTACs. The stereochemistry and rigidity of the linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Caption: Schematic of a PROTAC molecule highlighting the linker component.

Conclusion

This compound is a stereochemically defined and synthetically versatile building block with considerable importance in modern chemical sciences. Its significance is rooted in the privileged chiral scaffold of trans-1,2-diaminocyclohexane, which is a cornerstone in asymmetric catalysis. The ability to readily access this chiral motif through the title compound facilitates the development of novel enantioselective transformations. Furthermore, its application as a structural component in advanced therapeutic modalities such as PROTACs highlights its continued relevance in drug discovery and development. The synthetic accessibility and the strategic placement of functional groups ensure that this compound will remain a valuable tool for chemists engaged in the synthesis of complex, enantiomerically pure molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 4. tert-butyl {(1R,2R,5S)-5-[(dimethylamino)carbonyl]-2-hydroxycyclohexylcarbonyl}carbamate, CAS No. 929693-30-1 - iChemical [ichemical.com]

- 5. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn( i )-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03062E [pubs.rsc.org]

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical development and asymmetric synthesis, the demand for stereochemically pure building blocks is paramount. Among these, (1S,2S)-trans-N-Boc-2-Aminocyclohexanol has emerged as a critical chiral auxiliary and synthetic intermediate. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary uses, applications, and the methodologies that underpin its utility in creating complex, enantiomerically pure molecules.

Core Applications in Asymmetric Synthesis

(1S,2S)-trans-N-Boc-2-Aminocyclohexanol, a derivative of (1S,2S)-trans-2-aminocyclohexanol, is a versatile chiral building block extensively employed in the synthesis of high-value organic compounds. Its rigid cyclohexane backbone and well-defined stereochemistry make it an excellent scaffold for inducing chirality in a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and allows for controlled reactivity during multi-step syntheses.

The primary applications of this compound can be categorized into two main areas:

-

As a Chiral Auxiliary: The aminocyclohexanol moiety can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is established, the auxiliary can be cleanly removed, often with the potential for recycling. This strategy is particularly valuable in the synthesis of chiral amines, amino acids, and other complex molecules where precise stereocontrol is essential.

-

As a Precursor to Chiral Ligands: The amino and hydroxyl functionalities serve as convenient handles for the synthesis of more complex chiral ligands. These ligands, in turn, are used to create chiral metal complexes that catalyze a variety of asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

Synthesis of Chiral Ligands for Asymmetric Catalysis

A significant application of (1S,2S)-trans-2-aminocyclohexanol, the deprotected form of the title compound, is in the synthesis of chiral ligands for asymmetric catalysis. One notable example is the preparation of phosphine-amino-phosphinite (P'(O)N(H)P) pincer ligands. These ligands, when complexed with transition metals such as manganese, have demonstrated remarkable efficacy in the asymmetric transfer hydrogenation of ketones, a fundamental transformation in organic synthesis.

Quantitative Data for Ligand Synthesis and Catalysis

The synthesis of these highly modular pincer ligands and their subsequent performance in catalysis are summarized below.

| Ligand Synthesis | Yield/Purity |

| Ligand Precursor Synthesis | |

| Condensation and in situ reduction | - |

| Final Ligand Synthesis | |

| Deprotonation and reaction with PR'₂Cl | 95-96% purity |

| Asymmetric Transfer Hydrogenation of Aryl-Alkyl Ketones | Enantiomeric Excess (ee) |

| Catalyst: [Mn(CO)₂(P'(O)N(H)P)]Br | |

| Acetophenone | up to 98% |

| Other aryl-alkyl ketones | 80-97% |

Experimental Protocols

Synthesis of Phosphine-Amino-Phosphinite (P'(O)N(H)P) Pincer Ligands

A detailed protocol for the synthesis of this class of ligands derived from (1S,2S)-2-aminocyclohexan-1-ol is as follows:

Step 1: Synthesis of the Ligand Precursors (1a and 1b)

-

To a solution of the corresponding aldehyde (5a or 5b) in methanol at room temperature, add (1S,2S)-2-aminocyclohexan-1-ol.

-

Stir the reaction mixture to allow for the condensation reaction to proceed.

-

Perform an in situ reduction of the resulting imine using sodium tetrahydridoborate (NaBH₄).

-

Work up the reaction to isolate the ligand precursors (1a and 1b).

Step 2: Synthesis of the Final Pincer Ligands (2a and 2b)

-

Deprotonate the ligand precursors (1a or 1b) using a suitable base.

-

React the deprotonated intermediate with the desired chlorophosphine (PR'₂Cl).

-

Purify the resulting phosphine-amino-phosphinite ligands (2a and 2b) to achieve 95-96% purity as determined by ³¹P{¹H} NMR.[1]

Asymmetric Transfer Hydrogenation of Ketones

Catalyst Preparation:

-

React the synthesized pincer ligand (2a or 2b) with [MnBr(CO)₅] in toluene to yield the desired manganese complex [Mn(CO)₂(ligand)]Br (3a or 3b) as a yellow solid.[1]

Catalytic Reaction:

-

In a suitable reaction vessel, dissolve the ketone substrate.

-

Add the manganese catalyst (e.g., 3b) and a base (e.g., tBuOK).

-

Use an appropriate hydrogen source, such as isopropanol.

-

Stir the reaction at the specified temperature and time.

-

Monitor the reaction for completion and determine the enantiomeric excess of the resulting chiral alcohol using chiral GC or HPLC.

Logical Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for the synthesis of the chiral pincer ligands and the proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones.

Caption: Workflow for the synthesis of chiral pincer ligands.

References

The Role of tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the role and potential applications of tert-butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate as a chiral auxiliary in asymmetric synthesis. While direct literature on this specific compound is limited, its structural motif, the trans-1,2-aminocyclohexanol backbone, is a well-established scaffold for effective stereochemical control. This document provides an in-depth analysis of the principles, applications, and methodologies of closely related and analogous chiral auxiliaries, offering a predictive framework for the utility of the title compound. The guide includes a summary of quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams to support researchers in the design and execution of stereoselective transformations.

Introduction to Chiral Auxiliaries and the (1S,2S)-2-Aminocyclohexanol Scaffold

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter(s) have been established, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product.

The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and/or electronically biased environment around the reactive center. Key features of an effective chiral auxiliary include:

-

High stereodirecting ability.

-

Ease of attachment to the substrate.

-

High yields in the diastereoselective reaction.

-

Facile and clean removal without racemization of the product.

-

Potential for recycling.

The this compound molecule possesses the key structural features of a promising chiral auxiliary, namely the trans-1,2-aminocyclohexanol core. This rigid cyclic structure provides a predictable and conformationally constrained scaffold, which is crucial for effective facial discrimination in asymmetric reactions. The vicinal amino and hydroxyl groups allow for the formation of various derivatives, most notably oxazolidinones, which are widely used as chiral auxiliaries.

Synthesis and Derivatization

This compound can be synthesized from (1S,2S)-2-aminocyclohexanol, which is commercially available or can be prepared through various synthetic routes. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is a common feature in modern organic synthesis, valued for its stability and specific deprotection conditions.

A key derivatization for its use as a chiral auxiliary is the formation of a fused oxazolidinone. This is typically achieved by reacting the 1,2-amino alcohol with a carbonylating agent such as phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or a dialkyl carbonate. The resulting bicyclic oxazolidinone provides a rigid platform for subsequent stereoselective reactions.

Figure 1: Synthesis of the oxazolidinone from the chiral auxiliary.

Applications in Asymmetric Synthesis (Based on Analogous Systems)

Due to the scarcity of direct literature on this compound as a chiral auxiliary, this section details the applications of a closely related and well-documented system: the oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol. The principles and high diastereoselectivities observed with this cyclopentyl analog are expected to be transferable to the cyclohexyl system.

Asymmetric Alkylation

Chiral oxazolidinones are excellent auxiliaries for the asymmetric alkylation of enolates. The N-acyl derivative of the oxazolidinone can be deprotonated with a strong base to form a rigid enolate, where one face of the enolate is effectively shielded by the chiral auxiliary. Subsequent reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity.

Figure 2: General workflow for asymmetric alkylation.

Asymmetric Aldol Reactions

Similarly, the boron or lithium enolates derived from N-acyl oxazolidinones react with aldehydes in a highly diastereoselective manner to produce syn-aldol adducts. The stereochemical outcome is dictated by a Zimmerman-Traxler-like transition state, where the aldehyde approaches the enolate from the less hindered face.

Quantitative Data for Analogous Systems

The following table summarizes the diastereoselectivity achieved in asymmetric alkylation and aldol reactions using an oxazolidinone derived from a cyclopentyl analog of the title compound.

| Reaction Type | Substrate | Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Alkylation | N-Propionyl oxazolidinone | LDA, Benzyl bromide | >99% | 85-95 | [1] |

| Aldol Reaction | N-Propionyl oxazolidinone | Dibutylboron triflate, DIPEA, various aldehydes | >99% | 70-80 | [1] |

Experimental Protocols (for Analogous (1S,2R)-2-Aminocyclopentan-1-ol System)

The following protocols are adapted from literature for the well-studied (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary and serve as a starting point for methodologies involving the cyclohexyl analog.[1]

Synthesis of the N-Acyl Oxazolidinone

-

To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.0 eq.) dropwise.

-

Stir the solution for 15 minutes at -78 °C.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Asymmetric Aldol Reaction

-

To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq.) followed by diisopropylethylamine (1.2 eq.).

-

Stir the mixture at 0 °C for 1 hour to form the boron enolate.

-

Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by adding a pH 7 buffer solution and methanol.

-

Concentrate the mixture under reduced pressure and then extract the product with ethyl acetate.

-

Dry the organic layer, filter, and concentrate. The product can be purified by flash column chromatography.

Cleavage of the Chiral Auxiliary

After the diastereoselective transformation, the chiral auxiliary must be removed to yield the final product. The method of cleavage depends on the desired functionality.

-

To obtain the carboxylic acid: Hydrolysis with lithium hydroperoxide (LiOOH) in a mixture of THF and water is a standard and mild method.

-

To obtain the alcohol: Reduction of the N-acyl group with a reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding chiral alcohol.

-

To obtain the ester: Transesterification with a titanium or magnesium alkoxide can be employed.

The chiral auxiliary, (1S,2S)-2-aminocyclohexanol, can often be recovered from the aqueous layer after an acidic workup and extraction, allowing for its reuse.

References

Spectroscopic Data Overview for tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic techniques. This information is intended to aid in the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure:

IUPAC Name: this compound Molecular Formula: C₁₁H₂₁NO₃ Molecular Weight: 215.29 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | br s | 1H | N-H |

| ~3.5 - 3.7 | m | 1H | CH-OH (H-2) |

| ~3.3 - 3.5 | m | 1H | CH-NHBoc (H-1) |

| ~2.5 - 2.8 | br s | 1H | O-H |

| ~1.9 - 2.1 | m | 2H | Cyclohexyl CH₂ |

| ~1.6 - 1.8 | m | 2H | Cyclohexyl CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ |

| ~1.1 - 1.4 | m | 4H | Cyclohexyl CH₂ |

Note: Chemical shifts are estimated based on analogous structures. Actual values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~72.0 | CH-OH (C-2) |

| ~55.0 | CH-NHBoc (C-1) |

| ~34.0 | Cyclohexyl CH₂ |

| ~30.0 | Cyclohexyl CH₂ |

| 28.4 | C(CH₃)₃ |

| ~25.0 | Cyclohexyl CH₂ |

| ~24.0 | Cyclohexyl CH₂ |

Note: Chemical shifts are estimated based on analogous structures. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium, Sharp | N-H stretch (carbamate) |

| 2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1070 | Medium | C-O stretch (alcohol) |

Note: Absorption ranges are characteristic for the functional groups present.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 216 | [M+H]⁺ |

| 160 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 142 | [M+H - C₄H₈ - H₂O]⁺ |

| 116 | [M+H - C₅H₉NO₂]⁺ (loss of Boc group) |

| 100 | [M+H - C₄H₈ - CO₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Fragmentation patterns are predicted based on typical behavior of N-Boc protected compounds.[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 90° pulse width.

-

Set the relaxation delay to 5 seconds.

-

Acquire 16-32 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of -10 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2 seconds.

-

Acquire 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the neat compound can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted. The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage to 3-4 kV.

-

Set the source and desolvation temperatures appropriately for the solvent used.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

-

Data Processing: Process the acquired data using the instrument's software to obtain the mass spectrum. The accurate mass measurement of the molecular ion can be used to confirm the elemental composition.

Synthetic Workflow

A plausible synthetic route for this compound involves the protection of the amino group of (1S,2S)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O).

References

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

The Core Mechanism of Carbamate Compounds: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanism of action for carbamate compounds is paramount for the advancement of novel therapeutics and insecticides. This in-depth technical guide delineates the core mechanism of carbamates, focusing on their interaction with acetylcholinesterase (AChE), and provides detailed experimental protocols and quantitative data to facilitate further research and development.

Carbamate compounds are a class of organic chemicals derived from carbamic acid. Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent physiological effects.[1][3] While highly effective as insecticides, the reversible nature of their interaction with AChE also makes them valuable therapeutic agents for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5]

The Molecular Dance: Carbamylation of Acetylcholinesterase

The inhibitory action of carbamates on AChE is a two-step process involving the formation of a transient covalent bond.[6][7] This process, known as carbamylation, effectively renders the enzyme inactive.

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the carbamate inhibitor (I) binds to the active site of the acetylcholinesterase enzyme (E) to form a reversible enzyme-inhibitor complex (EI). This binding is analogous to the formation of the enzyme-substrate complex.[8]

-

Carbamylation of the Active Site: Following the initial binding, the carbamate molecule acylates a serine residue within the active site of AChE. This results in the formation of a carbamylated enzyme (E-C) and the release of the leaving group of the carbamate.[6][7]

-

Slow Decarbamoylation (Reactivation): The carbamylated enzyme is not permanently inhibited. It can undergo a slow hydrolysis reaction, known as decarbamoylation, which regenerates the active enzyme.[6][7][9][10] The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.[6] The half-lives of carbamoylated AChEs can range from minutes to over 30 days, depending on the specific carbamate structure.[6][7][9][10] Because of this slow reactivation, the inhibition is often referred to as "pseudo-irreversible."

The overall kinetic scheme can be represented as:

E + I ⇌ EI → E-C + P₁ ↓ k_off E + P₂

Where:

-

E is the enzyme (AChE)

-

I is the carbamate inhibitor

-

EI is the reversible enzyme-inhibitor complex

-

E-C is the carbamylated (inactivated) enzyme

-

P₁ is the leaving group of the carbamate

-

P₂ is the regenerated carbamic acid

-

k_off is the decarbamoylation rate constant

Visualizing the Inhibition Mechanism

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Quantitative Analysis of Carbamate-AChE Interactions

The efficacy of a carbamate inhibitor is determined by its kinetic parameters, including the inhibition constant (Ki), the carbamylation rate (k_on or k_i), and the decarbamoylation rate (k_off or k_r).[8][11][12] These parameters are crucial for structure-activity relationship (SAR) studies and for the design of new inhibitors with desired properties.[1][2]

| Carbamate Compound | Target Enzyme | Inhibition Constant (Ki) | Carbamylation Rate (k_on or k_i) (M⁻¹min⁻¹) | Decarbamoylation Rate (k_off or k_r) (min⁻¹) | Reference |

| Physostigmine | Bovine Erythrocyte AChE | - | - | - | [13] |

| Carbaryl | Bovine Erythrocyte AChE | - | - | - | [13] |

| Rivastigmine | Recombinant Human AChE | - | - | - | [8] |

| Neostigmine | Electric Eel AChE | - | - | - | [14] |

| Pyridostigmine | Electric Eel AChE | - | - | - | [14] |

Note: The table above is a template. Specific values for Ki, k_on, and k_off are highly dependent on the experimental conditions (e.g., pH, temperature, enzyme source) and are best obtained from the primary literature for specific compounds of interest. The provided references contain detailed kinetic data.

Experimental Protocol: The Ellman's Assay for AChE Activity

The Ellman's assay is a widely used, simple, and robust colorimetric method to measure AChE activity and to screen for AChE inhibitors.[4][5][15][16][17][18] The assay is based on the reaction of thiocholine, a product of the AChE-catalyzed hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate, TNB), which can be quantified spectrophotometrically at 412 nm.[15][16][18]

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Carbamate inhibitor solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM DTNB solution in the phosphate buffer.

-

Prepare a 14 mM ATCI solution in deionized water. This should be prepared fresh daily.

-

Prepare working solutions of AChE and the carbamate inhibitor in the phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the carbamate inhibitor solution.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and the carbamate inhibitor or its solvent to the respective wells.

-

Mix gently and incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Reaction:

-

To each well, add 10 µL of the ATCI solution to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over a set period (e.g., 10-15 minutes) at regular intervals (e.g., every minute).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizing the Experimental Workflow

Caption: A typical experimental workflow for an AChE inhibition assay.

Downstream Effects: Cholinergic Signaling Pathways

The inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synapse, which then has profound effects on downstream cholinergic signaling pathways.[3] Acetylcholine acts on two main types of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[3][19]

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels.[3] Their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential.[3] This is crucial for neuromuscular transmission and is also involved in various cognitive functions in the central nervous system.[3]

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower and more prolonged response.[3][19] They are involved in a wide range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions. In the central nervous system, they play a role in learning and memory.[19] The activation of mAChRs can lead to various intracellular signaling cascades, such as the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[19]

Visualizing the Cholinergic Signaling Pathway

Caption: Overview of the cholinergic signaling pathway and the site of carbamate action.

References

- 1. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]